An In-depth Technical Guide to 4-Bromophthalic Anhydride (CAS 86-90-8)
An In-depth Technical Guide to 4-Bromophthalic Anhydride (CAS 86-90-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophthalic anhydride (B1165640), with CAS number 86-90-8, is a pivotal fine chemical intermediate characterized by its high purity and versatile reactivity. This white to off-white crystalline solid serves as a fundamental building block in a multitude of advanced synthesis applications. Its chemical structure, featuring both an anhydride functional group and a bromine atom, makes it an indispensable precursor in the development of novel pharmaceuticals, high-performance polymers, and specialized dyes. For professionals in drug discovery and materials science, 4-bromophthalic anhydride offers a reliable scaffold for constructing complex molecular architectures through various organic transformations, including cross-coupling reactions and polymerization. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and experimental protocols.
Physicochemical Properties
The physical and chemical properties of 4-Bromophthalic anhydride are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 86-90-8 | [1] |
| Molecular Formula | C₈H₃BrO₃ | [1] |
| Molecular Weight | 227.01 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 106-111 °C | |
| Boiling Point | 301-309 °C | [3] |
| Density | 1.911 g/cm³ | [3] |
| Solubility | Very soluble in Benzene | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Spectral Data
Spectral analysis is crucial for the identification and quality control of 4-Bromophthalic anhydride. Key spectral data are summarized below.
| Spectrum Type | Data / Characteristic Peaks | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 8.16-8.17 (m, 1H), 8.06-8.07 (m, 1H), 7.89-7.90 (m, 1H) | [4] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 226. Top Peak: m/z 182. Second Highest: m/z 184. | [1][5] |
| FTIR | KBr Wafer technique confirms structure. | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromophthalic anhydride is most commonly achieved through the bromination of phthalic anhydride. Below is a detailed experimental protocol for this transformation.
Synthesis of 4-Bromophthalic Anhydride from Phthalic Anhydride
This protocol describes the synthesis via bromination in an aqueous alkaline solution, followed by dehydration.
Experimental Protocol:
-
Reaction Setup : In a suitable reaction vessel, prepare a suspension of phthalic anhydride (22 g, 148.5 mmol) in 150 mL of water.
-
Base and Bromine Addition : Slowly add sodium hydroxide (B78521) (12 g, 300.0 mmol) to the suspension. Following this, carefully add pure bromine (8.5 mL, 165.9 mmol).
-
Reaction : Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.
-
Isolation of Intermediate : Upon completion, cool the mixture to 0 °C. Filter the resulting pale yellow solid and wash it with 50 mL of cold water.
-
Dehydration : Dissolve the collected solid in 60 mL of sulfur dioxide and heat the mixture to reflux for 5 hours.
-
Work-up : Concentrate the reaction mixture to obtain a residue. Add 200 mL of dichloromethane (B109758) (DCM) and stir at room temperature for 2 hours.
-
Final Product Isolation : Filter the mixture. Concentrate the filtrate to yield 4-Bromophthalic anhydride (yield: ~71%).[4]
-
Purification (Optional) : The crude product can be further purified by vacuum distillation. Collect the fraction at approximately 215 °C under a vacuum of 0.095 MPa to obtain the high-purity final product.[6]
Applications in Chemical Synthesis
4-Bromophthalic anhydride is a versatile intermediate, primarily utilized for its ability to introduce a phthalic anhydride moiety and for the reactivity of its bromine atom in cross-coupling reactions.
Role in Polymer Chemistry
It is a key monomer in the synthesis of high-performance polymers like polyimides. The anhydride groups react with diamines to form the polyimide backbone, while the bromo-substituent can be used for post-polymerization modification to tune the material's properties.[7]
Intermediate for Drug Development
In medicinal chemistry, 4-Bromophthalic anhydride serves as a scaffold for building complex drug molecules.[8] The bromine atom is particularly useful for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[8] This allows for the attachment of diverse organic fragments, facilitating the synthesis of a wide range of therapeutic agents.[8]
Suzuki Coupling Protocol
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromophthalic anhydride with an arylboronic acid. Optimization may be required for specific substrates.
Experimental Protocol:
-
Reaction Setup : To a dry reaction flask, add 4-Bromophthalic anhydride (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst : Under the inert atmosphere, add an anhydrous solvent (e.g., a mixture of Toluene and Water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction : Stir the mixture and heat to the required temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 4-arylphthalic anhydride derivative.[9][10][11]
Safety and Handling
4-Bromophthalic anhydride is classified as an irritant and should be handled with care in a well-ventilated area or fume hood.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).
-
First Aid :
-
Inhalation : Move the person to fresh air. Seek medical advice if respiratory symptoms occur.
-
Skin Contact : Immediately wash with plenty of water and soap.
-
Eye Contact : Rinse opened eye for several minutes under running water and consult a doctor.
-
Ingestion : Seek immediate medical advice.
-
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
4-Bromophthalic anhydride (CAS 86-90-8) is a high-value intermediate with significant applications in pharmaceutical synthesis, polymer science, and dye manufacturing. Its dual reactivity, stemming from the anhydride ring and the bromo-substituent, provides a powerful tool for chemists to construct complex and functional molecules. A thorough understanding of its properties, synthesis, and reaction protocols is essential for leveraging its full potential in research and development.
References
- 1. 4-Bromophthalic anhydride | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]
- 5. 4-BROMO PHTHALIC ANHYDRUS(86-90-8) MS [m.chemicalbook.com]
- 6. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]
- 7. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. Suzuki Coupling [organic-chemistry.org]

